HDAC4 Inhibitory Potency: The 3‑Fluoro‑5‑CF₃ Substitution Retains Sub‑100 nM Activity Where Positional Isomers Fail
Inhibition of recombinant human HDAC4 by 3-(3-fluoro-5-(trifluoromethyl)phenyl)-1,2,4-oxadiazole yields an IC₅₀ of 26 nM [1]. In contrast, the positional isomer 3-(4-fluoro-2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole exhibits an IC₅₀ >500 nM against HDAC4 under identical assay conditions, representing a >19-fold potency reduction attributable to the altered fluorine/CF₃ geometry [2]. The 3-fluoro-5-CF₃ configuration places the fluorine atom in a meta‑relationship to the oxadiazole, minimizing steric clash with Tyr308 while maintaining an optimal electronic environment for zinc coordination.
| Evidence Dimension | HDAC4 IC₅₀ |
|---|---|
| Target Compound Data | 26 nM |
| Comparator Or Baseline | 3-(4-Fluoro-2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole: >500 nM |
| Quantified Difference | >19‑fold potency advantage for the 3‑fluoro‑5‑CF₃ isomer |
| Conditions | Recombinant human full-length HDAC4 (aa 2–1084) expressed in Sf9 insect cells; trifluoroacetyl lysine substrate; fluorimetric assay; pH 8.0; 25 °C |
Why This Matters
For procurement decisions, the 3‑fluoro‑5‑CF₃ isomer delivers a verified HDAC4 IC₅₀ of 26 nM, whereas the 4‑fluoro‑2‑CF₃ isomer requires >500 nM, a difference that directly impacts the sensitivity and interpretability of HDAC4‑dependent assays.
- [1] BindingDB Entry BDBM162789. Affinity Data: IC₅₀ 26 nM for human recombinant HDAC4. Source: US9056843B2, Examples 80, 86, 87. View Source
- [2] Novartis AG. 'Trifluoromethyl-oxadiazole derivatives and their use in the treatment of disease.' US Patent 9,056,843 B2, issued 16 June 2015. Comparative SAR data for positional isomers of 3-aryl-5-trifluoromethyl-1,2,4-oxadiazoles. View Source
